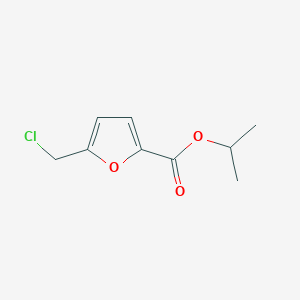

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

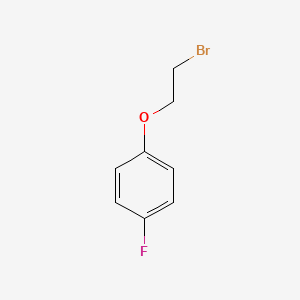

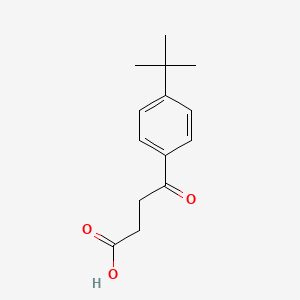

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is a chemical compound that can be derived from biomass sources. It is an ester of 5-(chloromethyl)furan-2-carboxylic acid, which is a product that can be synthesized from 5-(chloromethyl)furfural (CMF), a compound that can be obtained from biomass. This compound is of interest due to its potential applications in the production of biofuels and polymers.

Synthesis Analysis

The synthesis of related furan compounds has been demonstrated using 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent. This reagent can lead to the formation of various furan derivatives through a series of reactions including addition, annulation, and cyclization processes . Although the synthesis of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is not directly described, the methodologies applied for the synthesis of furan derivatives could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate would consist of a furan ring substituted with a chloromethyl group and an ester group derived from propan-2-ol. The furan ring is a five-membered aromatic ring with oxygen as one of the atoms, which is a common motif in various bioactive compounds and industrial chemicals.

Chemical Reactions Analysis

The abstracts provided do not directly discuss the chemical reactions of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate. However, the synthesis of acid chloride derivatives from related furan compounds suggests that Propan-2-yl 5-(chloromethyl)furan-2-carboxylate could undergo further chemical transformations. For instance, the chloromethyl group could participate in substitution reactions, and the ester group could be involved in hydrolysis or transesterification reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate are not explicitly provided in the abstracts, we can infer that as an ester, it would likely be a liquid at room temperature and have characteristic ester solubility properties, being more soluble in organic solvents than in water. The presence of the chloromethyl group could also confer reactivity towards nucleophiles, and the aromatic furan ring could contribute to the compound's stability and potential for π-π interactions.

Applications De Recherche Scientifique

Furan Derivatives in Endophytic Fungus Research

Furan derivatives, closely related to Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, have been isolated from the mangrove-derived endophytic fungus Coriolopsis sp. J5. These compounds exhibit potential for various applications due to their unique structures and origins (Chen et al., 2017).

Biofuel and Polymer Production

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate derivatives are vital in producing biofuels and polymers. The acid chloride derivatives of this compound can be efficiently produced, contributing to the synthesis of furoate ester biofuels and polymers (Dutta, Wu, & Mascal, 2015).

Electrochemical Applications

This compound undergoes electrochemical reduction to produce various biobased molecules, expanding its derivative scope and showing potential for diverse electrochemical applications (Ling, Miao, Cao, & Mascal, 2022).

Novel Antioxidant Agents

Certain derivatives of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate have been explored for their antioxidant properties, indicating their potential use in pharmaceuticals or as dietary supplements (Prabakaran, Manivarman, & Bharanidharan, 2021).

Enzyme-Catalyzed Oxidation for Polymer Production

Enzyme-catalyzed oxidation of related furan compounds to furan-2,5-dicarboxylic acid is a significant development in biobased chemical production, particularly for polymer manufacturing (Dijkman, Groothuis, & Fraaije, 2014).

Synthesis and Reactivity in Organic Chemistry

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate and its derivatives are crucial in synthesizing various organic compounds, demonstrating their versatility and reactivity in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

propan-2-yl 5-(chloromethyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMSNEFRYKWKOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(O1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368450 |

Source

|

| Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |

CAS RN |

90416-47-0 |

Source

|

| Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1271228.png)

![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)